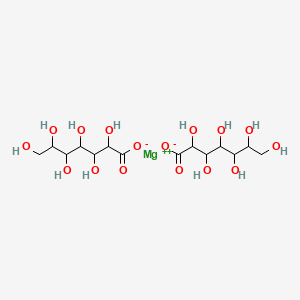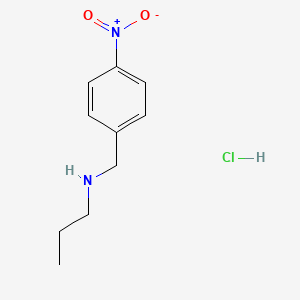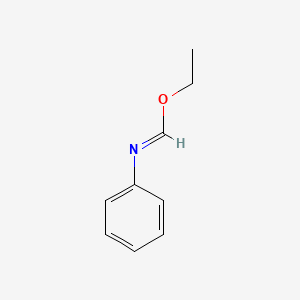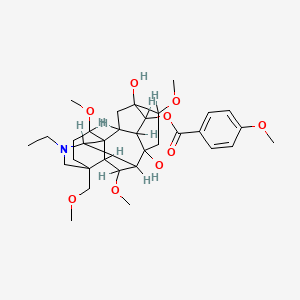![molecular formula C15H13NO4 B1330095 4-{[(Benzyloxy)carbonyl]amino}benzoic acid CAS No. 5330-71-2](/img/structure/B1330095.png)
4-{[(Benzyloxy)carbonyl]amino}benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzoic acid derivatives has been explored in the literature. For instance, the synthesis of azo-benzoic acids involved the use of spectroscopic techniques such as 1H and 13C NMR, UV–VIS, and IR to confirm the structures of the compounds . Another study reported the synthesis of a molecule with anchoring groups for solar cell applications, which involved a combined experimental and computational approach . Additionally, the synthesis of radiolabeled methyl 4-(2,5-dihydroxybenzylamino)benzoate was achieved through a series of reactions starting
Applications De Recherche Scientifique
Synthesis of Novel Amino Acids
4-{[(Benzyloxy)carbonyl]amino}benzoic acid derivatives have been used in the synthesis of novel amino acids, like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz). These compounds show promise as building blocks in the synthesis of peptidomimetics and serve as scaffolds in combinatorial chemistry, highlighting their versatility in molecular construction (Pascal et al., 2000).
Lanthanide Coordination Compounds
Research has shown the utility of 4-benzyloxy benzoic acid derivatives in the formation of lanthanide coordination compounds. These compounds exhibit notable photoluminescent properties, which are influenced by electron-donating and electron-withdrawing groups. This application is crucial for the development of new materials with specific light-emitting properties (Sivakumar et al., 2010).
Pharmacokinetics Studies
Studies have also been conducted on related benzoic acid derivatives to understand their pharmacokinetics in biological systems, such as in rats. These studies are important for comprehending how such compounds behave in living organisms, potentially guiding their use in medicinal applications (Xu et al., 2020).
Radiopharmaceutical Synthesis
Derivatives of 4-{[(Benzyloxy)carbonyl]amino}benzoic acid have been used in the synthesis of radiopharmaceuticals. These compounds, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate, are important for medical imaging and diagnostic purposes, showcasing their potential in the field of nuclear medicine (Taylor et al., 1996).
Synthesis of Azo-Benzoic Acids
The derivatives of 4-{[(Benzyloxy)carbonyl]amino}benzoic acid have been involved in the synthesis of azo-benzoic acids, which are useful for various applications, including the development of dyes and pigments. These compounds exhibit unique properties due to their acid-base dissociation and azo-hydrazone tautomerism in solution (Baul et al., 2009).
Preparation of Liquid Crystal Intermediates
Compounds related to 4-{[(Benzyloxy)carbonyl]amino}benzoic acid have been synthesized as intermediates in the production of liquid crystals. These intermediates are crucial for developing ferroelectric and antiferroelectric liquid crystals, highlighting their significance in material science and electronic display technology (Qing, 2000).
Synthesis of Schiff Bases
Derivatives of 4-{[(Benzyloxy)carbonyl]amino}benzoic acid have been used in the synthesis of Schiff bases, which have shown potential antibacterial properties. These compounds are valuable in the development of new antimicrobial agents, contributing to the field of medicinal chemistry (Parekh et al., 2005).
Propriétés
IUPAC Name |
4-(phenylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKLFEVNZWRMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277484 | |
| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Benzyloxy)carbonyl)amino)benzoic acid | |
CAS RN |
5330-71-2 | |
| Record name | 5330-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)





